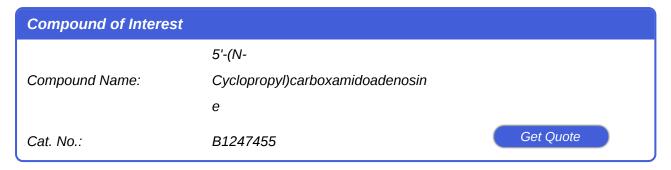


Pharmacological Profile of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic derivative of the endogenous nucleoside adenosine. It belongs to a class of compounds known as adenosine receptor agonists. Adenosine receptors, which are G protein-coupled receptors (GPCRs), are classified into four subtypes: A₁, A_{2a}, A₂₋, and A₃.[1][2] These receptors are ubiquitously expressed throughout the human body and are involved in a myriad of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention.[1][2] CPCA has been identified as a potent agonist at the A₂ adenosine receptor subtype.[3] This technical guide provides a comprehensive overview of the pharmacological profile of CPCA, including its receptor binding affinity, functional activity, and the signaling pathways it modulates.

Receptor Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The affinity is typically quantified by the inhibition constant (K_i),



which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower K_i value indicates a higher binding affinity.

While comprehensive binding data for CPCA across all four adenosine receptor subtypes is not readily available in a single consolidated source, the available information and data from structurally related compounds allow for an initial characterization.

Table 1: Adenosine Receptor Binding Affinities of CPCA and Related Compounds

Compoun d	A1 Ki (nM)	A _{2a} K _I (nM)	A ₂ – K _i (nM)	Аз Kı (nM)	Species	Referenc e
CPCA	Data not available	Data not available	Data not available	Data not available		
NECA (structurall y related)	14	20	EC ₅₀ = 2400	6.2	Human	[4]

Note: Data for the structurally related compound 5'-N-Ethylcarboxamidoadenosine (NECA) is provided for comparative purposes. The 5'-carboxamide substitution is a key structural feature shared with CPCA.

Functional Activity

The functional activity of CPCA is determined by its ability to elicit a cellular response upon binding to an adenosine receptor. For adenosine receptors, a primary signaling pathway involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. A_{2a} and A_{2-} receptors are typically coupled to the Gas protein, which stimulates adenylyl cyclase and increases cAMP production.[5][6][7] Conversely, A_1 and A_3 receptors are generally coupled to the Gai/o protein, which inhibits adenylyl cyclase and decreases cAMP levels.[5][6][7]

CPCA has been shown to be a potent agonist at A_2 receptors, stimulating the production of cAMP.

Table 2: Functional Activity of CPCA at Adenosine Receptors



Parameter	A ₁ Receptor	A ₂ Receptor	A₃ Receptor	Reference
Functional Assay	Data not available	Stimulation of cAMP production	Data not available	
EC50/IC50	Data not available	EC ₅₀ = $5.3 \mu M$ (in CHO-K1 cells)	Data not available	
G Protein Coupling	Gαi/o (Inhibitory)	Gαs (Stimulatory)	Gαi/o (Inhibitory)	[5][6][7]

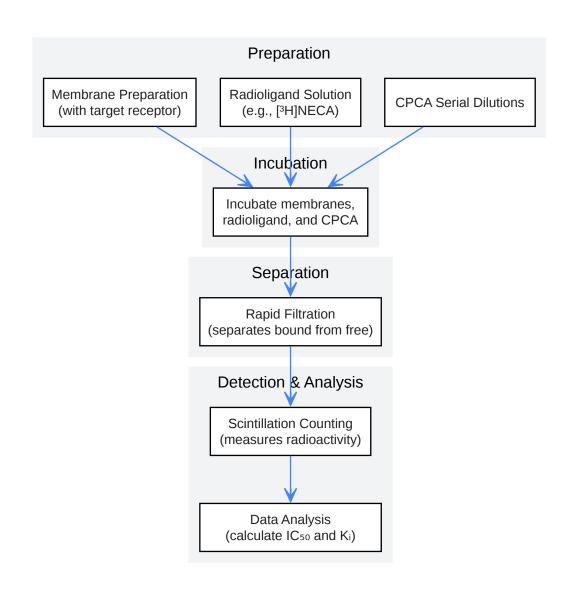
Signaling Pathways

The activation of adenosine receptors by CPCA initiates a cascade of intracellular signaling events. As an A_2 receptor agonist, CPCA primarily signals through the G α s-adenylyl cyclase-cAMP pathway.

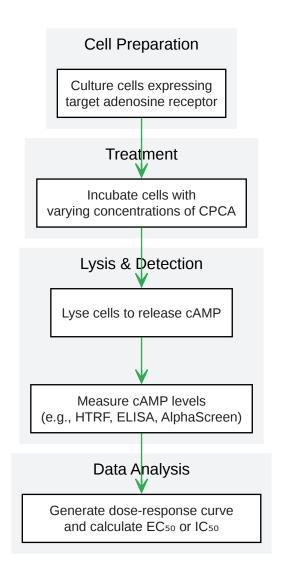
A₂ Receptor Signaling Pathway











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 6. Adenosine receptors as therapeutic targets PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors: Expression, Function and Regulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A Technical Guide]. BenchChem, [2025].
 [Online PDF]. Available at: [https://www.benchchem.com/product/b1247455#pharmacological-profile-of-5-n-cyclopropyl-carboxamidoadenosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com